N-omega-Hydroxy-L-arginine

Catalog No.
S1915561
CAS No.
53054-07-2
M.F
C6H14N4O3
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-omega-Hydroxy-L-arginine

CAS Number

53054-07-2

Product Name

N-omega-Hydroxy-L-arginine

IUPAC Name

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1

InChI Key

FQWRAVYMZULPNK-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Synonyms

6-NOHA, N(G)-hydroxy-L-arginine, N(omega)-hydroxy-L-arginine, N(omega)-hydroxyarginine, N-omega-hydroxy-L-arginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NO

Description

N(5)-[amino(hydroxyimino)methyl]-L-ornithine is a N(omega)-hydroxy-L-arginine and a N(5)-[amino(hydroxyimino)methyl]ornithine. It is a tautomer of a N(5)-[(hydroxyamino)(imino)methyl]-L-ornithine and a N(5)-[amino(hydroxyimino)methyl]-L-ornithine zwitterion.

N-omega-Hydroxy-L-arginine is a derivative of the amino acid L-arginine, classified as an organic compound within the category of arginine and its derivatives. It serves as a crucial intermediate in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. N-omega-Hydroxy-L-arginine is produced through the hydroxylation of L-arginine, primarily catalyzed by nitric oxide synthase enzymes, which utilize nicotinamide adenine dinucleotide phosphate as a cofactor. This compound is characterized by its basic nature and plays significant roles in metabolic pathways across various organisms, from bacteria to humans .

  • Nitric Oxide Synthesis: It is primarily involved in the synthesis of nitric oxide from L-arginine. Nitric oxide synthase catalyzes the conversion of N-omega-Hydroxy-L-arginine into nitric oxide and L-citrulline, with oxygen serving as a source for the ureido oxygen in L-citrulline .
  • Oxidation Reactions: N-omega-Hydroxy-L-arginine can undergo oxidation reactions, which may involve reactive oxygen species. These reactions are influenced by pH and can lead to the formation of various nitrogen oxides .
  • Inhibition of Arginase: It has been shown to inhibit arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, thereby influencing arginine metabolism and nitric oxide production .

The biological activity of N-omega-Hydroxy-L-arginine is multifaceted:

  • Nitric Oxide Production: As an intermediate in nitric oxide synthesis, it plays a pivotal role in cardiovascular health, neuronal signaling, and immune responses .
  • Cell Growth Regulation: N-omega-Hydroxy-L-arginine appears to interfere with cell proliferation by inhibiting arginase activity, suggesting potential applications in cancer biology and therapeutic interventions .
  • Metabolic Disorders: In humans, it is implicated in conditions such as hyperornithinemia with gyrate atrophy, highlighting its relevance in metabolic disorders .

N-omega-Hydroxy-L-arginine can be synthesized through several methods:

  • Enzymatic Hydroxylation: The most common method involves the enzymatic hydroxylation of L-arginine by nitric oxide synthase. This process requires cofactors such as tetrahydrobiopterin and NADPH .
  • Chemical Synthesis: Various chemical approaches have been developed to synthesize N-omega-Hydroxy-L-arginine, including oxidation reactions involving peracids or other oxidizing agents .
  • Bioconversion Techniques: Recent advancements include bioconversion methods using microbial systems that can efficiently produce N-omega-Hydroxy-L-arginine from L-arginine under controlled conditions .

N-omega-Hydroxy-L-arginine has several applications across different fields:

  • Pharmaceuticals: Due to its role in nitric oxide production, it is being explored for cardiovascular therapies and as a potential treatment for conditions related to impaired nitric oxide synthesis .
  • Biomarker Potential: Its presence in certain foods suggests that it could serve as a biomarker for dietary intake and metabolic health monitoring .
  • Research Tool: It is used extensively in biochemical research to study nitric oxide pathways and arginine metabolism .

Studies have shown that N-omega-Hydroxy-L-arginine interacts with various biological systems:

  • Nitric Oxide Synthase Interactions: It acts as a substrate for nitric oxide synthase, influencing the enzyme's activity and thus impacting nitric oxide levels within cells .
  • Arginase Inhibition Studies: Research indicates that N-omega-Hydroxy-L-arginine inhibits arginase activity, which has implications for therapeutic strategies targeting arginine metabolism in diseases like cancer and cardiovascular disorders .
  • Reactivity with Reactive Oxygen Species: Its reactivity with reactive oxygen species has been studied to understand its stability and potential effects on cellular redox states .

N-omega-Hydroxy-L-arginine shares structural and functional similarities with several other compounds derived from L-arginine:

Compound NameStructure/FunctionUnique Features
L-ArgininePrecursor for nitric oxide; involved in protein synthesisEssential amino acid; direct substrate for nitric oxide synthase
N-Omega-Hydroxy-D-arginineStructural analog; not a substrate for nitric oxide synthaseDifferent stereochemistry; less biological activity
N-Omega-Nor-L-arginineAnalog that releases biologically active moleculesSpontaneously releases NO-like molecules
L-CitrullineProduct of L-arginine metabolism; involved in urea cycleImportant for amino acid recycling; enhances NO production

N-omega-Hydroxy-L-arginine is unique due to its specific role as an intermediate in nitric oxide synthesis while also exhibiting inhibitory effects on arginase activity, distinguishing it from other similar compounds that do not share these dual functions .

Physical Description

Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

190.10659032 g/mol

Monoisotopic Mass

190.10659032 g/mol

Heavy Atom Count

13

LogP

-2.567

UNII

J2FGL272NZ

Sequence

X

Other CAS

53054-07-2

Wikipedia

N-Omega-Hydroxy-L-Arginine

Dates

Modify: 2024-02-18

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